2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2-oxazole-5-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the parent compound.
Scientific Research Applications
2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxyphenyl group, used in similar research applications.
2-methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Uniqueness
2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide is unique due to its combination of methoxyphenyl and oxazole groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-16-8-6-15(7-9-16)19-12-18(26-22-19)13-21-20(23)11-14-4-3-5-17(10-14)25-2/h3-10,12H,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJWVFWWKSTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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